Acridone

Übersicht

Beschreibung

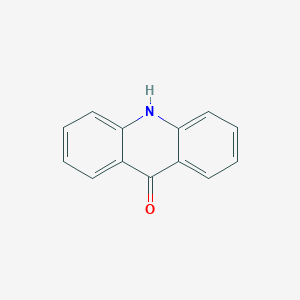

Acridone is an organic compound based on the acridine skeleton, with a carbonyl group at the 9 position. It is a yellow powder with a chemical formula of C13H9NO and a molar mass of 195.221 g·mol−1 . This compound is known for its planar structure and is used as a scaffold for various synthetic compounds with diverse pharmacological activities .

Wirkmechanismus

Target of Action

Acridone, a derivative of acridine, is a class of compounds that has attracted significant interest due to its broad spectrum of biological activity . The primary targets of this compound are DNA, topoisomerase, and telomerase enzymes . This compound derivatives have also been shown to inhibit acetylcholinesterase .

Mode of Action

The unique planar ring structure of this compound allows it to act as a DNA intercalator . This means it can insert itself between the DNA base pairs, disrupting the DNA’s normal structure and function. Additionally, this compound derivatives can inhibit topoisomerase or telomerase enzymes , which are essential for DNA replication and repair. This interaction with its targets leads to changes in the normal functioning of the cell, often resulting in cell death .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with DNA and inhibition of topoisomerase and telomerase enzymes disrupts the normal replication and repair mechanisms of the cell . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Furthermore, this compound derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). These processes are crucial for the proper action of this compound . For instance, the ability of this compound to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of this compound can be improved by conjugation with various nano-objects such as liposomes or dendrimers .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to increase reactive oxygen species (ROS) levels and demonstrate potent anti-tumor activity in certain cell lines . Furthermore, this compound derivatives could stabilize the c-MYC G4 structure , which is highly expressed in certain types of cancer. This stabilization can lead to the regulation of apoptosis in cancer cells induced by intracellular ROS .

Biochemische Analyse

Biochemical Properties

Acridone derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure . They exhibit a broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

Cellular Effects

This compound derivatives have been found to have significant effects on various types of cells and cellular processes. They have been shown to be effective as inhibitors of acetylcholinesterase , which plays a crucial role in nerve signal transmission. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the unique planar ring structure of this compound allows it to act as DNA intercalators . It can inhibit topoisomerase or telomerase enzymes , leading to changes in gene expression. This is how this compound exerts its effects at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications are areas of active research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of this compound on its localization or accumulation within cells are areas of ongoing study .

Subcellular Localization

It is known that certain targeting signals or post-translational modifications can direct this compound to specific compartments or organelles .

Vorbereitungsmethoden

Acridon kann durch verschiedene Verfahren synthetisiert werden:

Ullmann-Kondensationsreaktion: Diese beinhaltet die Kondensation von o-Halogenbenzoesäure mit aromatischen Aminen in Gegenwart von Kupfer, gefolgt von einer intramolekularen Cyclisierung mit Schwefelsäure.

Erhitzen von Fenamsäure: Acridon kann auch durch Erhitzen von Fenamsäure synthetisiert werden.

Industrielle Produktion: Industriell wird Acridon durch Ringschluss von N-Phenylanthranilsäure in Gegenwart von konzentrierter Schwefelsäure hergestellt.

Chemische Reaktionsanalyse

Acridon unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Acridon kann oxidiert werden, um Acridon-N-Oxide zu bilden.

Reduktion: Reduktion von Acridon kann zur Bildung von Dihydroacridonderivaten führen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien sind Schwefelsäure zur Cyclisierung und Kupferkatalysatoren für Kondensationsreaktionen.

Hauptprodukte: Hauptprodukte sind Acridonderivate mit verschiedenen funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen.

Analyse Chemischer Reaktionen

Acridone undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form this compound-N-oxides.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound derivatives.

Common Reagents and Conditions: Common reagents include sulfuric acid for cyclization and copper catalysts for condensation reactions.

Major Products: Major products include this compound derivatives with various functional groups, which exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Acridon und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Acridonderivate werden aufgrund ihrer fluoreszierenden Eigenschaften in der Zellbildgebung verwendet.

Medizin: Acridonderivate zeigen Antitumor-, antimikrobielle, antivirale und antimalaria-Aktivitäten

Industrie: Acridonderivate werden bei der Herstellung von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Acridonderivaten umfasst:

DNA-Interkalation: Acridonderivate können in die DNA interkalieren, ihre Funktion stören und zum Zelltod führen.

Enzyminhibition: Acridonderivate können Enzyme wie Topoisomerase und Telomerase hemmen, die für die DNA-Replikation und Zellteilung essentiell sind.

Molekularziele: Acridonderivate zielen auf verschiedene molekulare Pfade ab, einschließlich der Inhibition von Acetylcholinesterase und Proteinkinasen.

Vergleich Mit ähnlichen Verbindungen

Acridon wird mit anderen ähnlichen Verbindungen wie:

Chinacridon: Chinacridon ist eine weitere verwandte Verbindung mit ähnlichen Anwendungen in Farbstoffen und Pigmenten.

Einzigartige Merkmale: Die einzigartige planare Struktur von Acridon und seine Fähigkeit, verschiedene Derivate mit unterschiedlichen biologischen Aktivitäten zu bilden, machen es von anderen ähnlichen Verbindungen unterscheidbar.

Biologische Aktivität

Acridone, a heterocyclic compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Overview of this compound

This compound is characterized by a tetracyclic structure that allows for various substitutions, resulting in a wide range of biological activities. The compound's ability to intercalate with DNA and inhibit key enzymes makes it a valuable candidate for drug development.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Recent research has highlighted several compounds with notable cytotoxic effects against various cancer cell lines.

Key Findings

- N10-substituted this compound derivatives : These compounds were synthesized and evaluated for their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). Among them, compound 8f exhibited the highest activity with IC50 values of 4.72 μM and 5.53 μM against MCF-7 and MDA-MB-231, respectively .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of AKT kinase, a critical pathway in cancer cell proliferation. Compounds 7f and 8f showed potent inhibition of AKT with IC50 values of 5.38 μM and 6.90 μM .

- Hybrid Systems : Studies have also explored hybrid systems combining acridones with other pharmacophores, enhancing their selectivity and potency against various cancer types .

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial properties against bacteria, fungi, and parasites.

Notable Research

- Broad-Spectrum Activity : this compound compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

- Mechanisms : The antimicrobial action is believed to involve disruption of microbial DNA synthesis and interference with metabolic pathways .

Antiviral Properties

Research indicates that this compound derivatives may also possess antiviral activities.

Case Studies

- Inhibition of Viral Replication : Certain this compound derivatives have shown effectiveness in inhibiting the replication of viruses such as HIV and influenza through mechanisms involving DNA binding and enzyme inhibition .

- Potential Applications : These findings suggest potential applications in developing antiviral therapies targeting specific viral pathways .

Anti-inflammatory Effects

This compound compounds have been investigated for their anti-inflammatory properties.

Research Insights

- Inhibition of Inflammatory Mediators : Some studies report that acridones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Clinical Implications : This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Biological Activities

| Biological Activity | Key Findings | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Inhibition of AKT kinase | Compound 8f | 4.72 μM (MCF-7) |

| Antimicrobial | Broad-spectrum activity | Various acridones | Varies by strain |

| Antiviral | Inhibition of viral replication | Specific derivatives | Not specified |

| Anti-inflammatory | Reduction of cytokine production | Selected acridones | Not specified |

Eigenschaften

IUPAC Name |

10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYVTFCMJSGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060371 | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578-95-0, 643-62-9 | |

| Record name | Acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.